Ddatp sodium salt
Overview
Description
2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is a synthetic nucleotide analog used primarily in molecular biology and biochemistry. It is a derivative of adenosine triphosphate (ATP) where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced with hydrogen atoms, preventing the formation of phosphodiester bonds. This compound is crucial in DNA sequencing and other applications where chain termination is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt involves multiple steps. Initially, adenosine is converted to 2’,3’-dideoxyadenosine through a series of chemical reactions, including selective protection and deprotection of hydroxyl groups, followed by reduction reactions. The final step involves the phosphorylation of 2’,3’-dideoxyadenosine to form the triphosphate derivative. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and pyrophosphate in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The compound is usually produced as a sodium salt to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt primarily undergoes chain termination reactions in DNA synthesis. It does not participate in typical oxidation, reduction, or substitution reactions due to the absence of reactive hydroxyl groups at the 2’ and 3’ positions.
Common Reagents and Conditions
The compound is used in DNA sequencing reactions, where it acts as a chain terminator. The common reagents include DNA polymerase enzymes, primers, and template DNA. The reaction conditions typically involve a buffered solution with magnesium ions (Mg2+) to facilitate enzyme activity .
Major Products Formed
The major product formed from the reaction involving 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is a terminated DNA strand. This termination occurs at the site where the compound is incorporated, preventing further elongation of the DNA strand .
Scientific Research Applications
2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is widely used in scientific research, particularly in the field of molecular biology. Its primary application is in DNA sequencing, specifically Sanger sequencing, where it serves as a chain-terminating nucleotide. This allows for the determination of the nucleotide sequence of DNA .
In addition to DNA sequencing, the compound is used in various other applications:
Polymerase Chain Reaction (PCR): It is used in certain types of PCR to study DNA replication and repair mechanisms.
Genetic Research: It helps in studying genetic mutations and variations by terminating DNA synthesis at specific points.
Medical Research: The compound is used in the development of antiviral drugs, as it can inhibit viral DNA polymerases.
Biotechnology: It is employed in the synthesis of modified DNA molecules for various biotechnological applications.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt involves its incorporation into a growing DNA strand by DNA polymerase. Once incorporated, the absence of the 3’ hydroxyl group prevents the addition of further nucleotides, effectively terminating DNA synthesis. This property is exploited in DNA sequencing and other applications where controlled termination of DNA synthesis is required .
Comparison with Similar Compounds
2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is part of a class of compounds known as dideoxynucleotides. Similar compounds include:
- 2’,3’-Dideoxycytidine 5’-triphosphate sodium salt (ddCTP)
- 2’,3’-Dideoxyguanosine 5’-triphosphate sodium salt (ddGTP)
- 2’,3’-Dideoxythymidine 5’-triphosphate sodium salt (ddTTP)
These compounds share the same mechanism of action, acting as chain terminators in DNA synthesis. each one is specific to a different nucleotide base (adenine, cytosine, guanine, and thymine, respectively). The uniqueness of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt lies in its specificity for adenine, making it essential for sequencing and studying adenine-rich regions of DNA .
Biological Activity
2',3'-Dideoxyadenosine 5'-triphosphate sodium salt (Ddatp sodium salt) is a synthetic nucleotide analog widely utilized in molecular biology, particularly in DNA sequencing and various genetic research applications. This article explores its biological activity, mechanisms, and research findings.
This compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, which is crucial for its function as a chain terminator in DNA synthesis. When incorporated into a growing DNA strand by DNA polymerase, the lack of a 3' hydroxyl group prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is fundamental in techniques such as Sanger sequencing, where precise control over DNA elongation is required .
Applications in Research
This compound has several significant applications in molecular biology:
- DNA Sequencing : Primarily used in Sanger sequencing to determine nucleotide sequences.
- Polymerase Chain Reaction (PCR) : Employed in specific PCR protocols to study DNA replication and repair mechanisms.
- Genetic Research : Facilitates studies on genetic mutations by terminating DNA synthesis at designated points.
- Medical Research : Investigated for its potential in antiviral drug development due to its ability to inhibit viral DNA polymerases .
Comparative Analysis with Similar Compounds
This compound is part of a broader class of dideoxynucleotides, which includes:
Compound Name | Specificity |
---|---|
2',3'-Dideoxycytidine 5'-triphosphate sodium salt (ddCTP) | Cytosine |
2',3'-Dideoxyguanosine 5'-triphosphate sodium salt (ddGTP) | Guanine |
2',3'-Dideoxythymidine 5'-triphosphate sodium salt (ddTTP) | Thymine |
Each compound serves as a chain terminator specific to its corresponding nucleotide base, making this compound essential for studying adenine-rich regions of DNA .
Case Study 1: Sanger Sequencing Efficiency
A study demonstrated that incorporating this compound into Sanger sequencing reactions led to high fidelity in determining sequences with adenine-rich templates. The results indicated that reactions using Ddatp produced clearer and more distinguishable bands on gel electrophoresis compared to reactions without it.
Case Study 2: Antiviral Applications
Research investigating the antiviral properties of this compound showed that it effectively inhibits the replication of certain viruses by targeting their DNA polymerases. In vitro studies revealed a dose-dependent inhibition of viral replication, suggesting potential therapeutic applications in antiviral drug development .
Properties
IUPAC Name |
sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O11P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);/q;+1/p-1/t6-,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSONWOOBEILFDO-UOERWJHTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5NaO11P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746812 | |
Record name | sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178451-61-1 | |
Record name | sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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